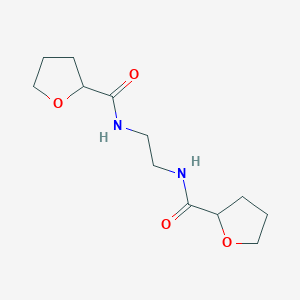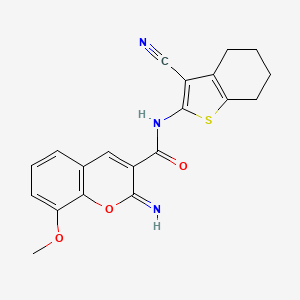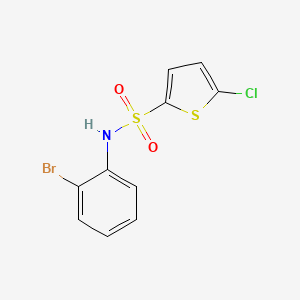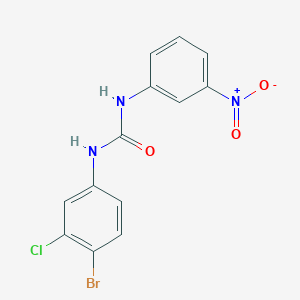
N,N'-ethane-1,2-diylditetrahydrofuran-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N’-ethane-1,2-diylditetrahydrofuran-2-carboxamide is a synthetic organic compound with potential applications in various fields of science and industry. This compound is characterized by its unique structure, which includes two tetrahydrofuran rings connected by an ethane-1,2-diyl bridge and two carboxamide groups. The presence of these functional groups imparts specific chemical properties to the compound, making it a subject of interest for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-ethane-1,2-diylditetrahydrofuran-2-carboxamide typically involves the reaction of ethylenediamine with tetrahydrofuran-2-carboxylic acid under specific conditions. One common method is the solvothermal reaction, where the reactants are dissolved in a solvent such as dimethylformamide (DMF) and heated in an autoclave at elevated temperatures (e.g., 100°C) for a specific duration . The reaction may be catalyzed by metal salts such as cadmium acetate and boronic acids .
Industrial Production Methods
Industrial production of N,N’-ethane-1,2-diylditetrahydrofuran-2-carboxamide may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and advanced purification techniques such as crystallization and chromatography may be employed to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
N,N’-ethane-1,2-diylditetrahydrofuran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxamide groups to amines or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as halides, amines, and alcohols can be used in substitution reactions under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines. Substitution reactions can result in a variety of substituted derivatives, depending on the nucleophile employed.
Scientific Research Applications
N,N’-ethane-1,2-diylditetrahydrofuran-2-carboxamide has several scientific research applications, including:
Comparison with Similar Compounds
Similar Compounds
N,N’-ethane-1,2-diyldiformamide: Similar structure but with formamide groups instead of carboxamide groups.
N,N’-ethane-1,2-diylbis(benzamide): Contains benzamide groups instead of tetrahydrofuran rings.
Uniqueness
N,N’-ethane-1,2-diylditetrahydrofuran-2-carboxamide is unique due to the presence of tetrahydrofuran rings, which impart specific chemical and physical properties
Properties
Molecular Formula |
C12H20N2O4 |
|---|---|
Molecular Weight |
256.30 g/mol |
IUPAC Name |
N-[2-(oxolane-2-carbonylamino)ethyl]oxolane-2-carboxamide |
InChI |
InChI=1S/C12H20N2O4/c15-11(9-3-1-7-17-9)13-5-6-14-12(16)10-4-2-8-18-10/h9-10H,1-8H2,(H,13,15)(H,14,16) |
InChI Key |
JHXDDBLEZRVTJW-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(OC1)C(=O)NCCNC(=O)C2CCCO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-nitro-N-[2-(4-nitro-1H-pyrazol-1-yl)ethyl]-1H-pyrazol-5-amine](/img/structure/B10973621.png)
![[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]{4-[(4-nitro-1H-pyrazol-1-yl)methyl]phenyl}methanone](/img/structure/B10973622.png)


![5-[(4-nitro-1H-pyrazol-1-yl)methyl]-N-(pyrimidin-2-yl)furan-2-carboxamide](/img/structure/B10973648.png)
![6-[(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)carbamoyl]-3,4-dimethylcyclohex-3-ene-1-carboxylic acid](/img/structure/B10973654.png)
![N-(4-bromo-2-chlorophenyl)-2-[4-(4-chlorophenyl)piperazin-1-yl]acetamide](/img/structure/B10973663.png)

![1-(4-Fluorophenyl)-3-[2-(4-methoxyphenyl)ethyl]urea](/img/structure/B10973671.png)
![N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-2-phenylquinoline-4-carboxamide](/img/structure/B10973672.png)
![2-{[3-(Cyclopropylcarbamoyl)-4-(4-methylphenyl)thiophen-2-yl]carbamoyl}cyclohexanecarboxylic acid](/img/structure/B10973686.png)
![4-{[(3-chlorophenyl)sulfonyl]amino}-N-methylbenzamide](/img/structure/B10973688.png)
